5,6-Dimethylpyridazine-3-carbonitrile

Lipophilicity Drug design ADME

5,6‑Dimethylpyridazine‑3‑carbonitrile (CAS 2751610‑45‑2) is a disubstituted pyridazine heterocycle bearing methyl groups at positions 5 and 6 and a nitrile at position Its molecular formula is C₇H₇N₃ and its molecular weight is 133.15 g·mol⁻¹. The compound is supplied as a research intermediate (typical purity ≥98%) and is used as a synthetic building block for the construction of more complex pyridazine‑containing scaffolds relevant to pharmaceutical and agrochemical discovery.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B13600073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyridazine-3-carbonitrile
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1C)C#N
InChIInChI=1S/C7H7N3/c1-5-3-7(4-8)10-9-6(5)2/h3H,1-2H3
InChIKeyQNOHEXYQTJGZOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpyridazine-3-carbonitrile for Research Procurement: Core Chemical Identity and Building‑Block Profile


5,6‑Dimethylpyridazine‑3‑carbonitrile (CAS 2751610‑45‑2) is a disubstituted pyridazine heterocycle bearing methyl groups at positions 5 and 6 and a nitrile at position 3. Its molecular formula is C₇H₇N₃ and its molecular weight is 133.15 g·mol⁻¹ [1]. The compound is supplied as a research intermediate (typical purity ≥98%) and is used as a synthetic building block for the construction of more complex pyridazine‑containing scaffolds relevant to pharmaceutical and agrochemical discovery . Its key computed physicochemical descriptors include an XLogP3 of 0.7, a topological polar surface area (TPSA) of 49.6 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and zero rotatable bonds [1], collectively indicating a compact, planar, and moderately polar structure suitable for fragment‑based or scaffold‑hopping strategies.

5,6-Dimethylpyridazine-3-carbonitrile: Why Simple Pyridazine Analogs Cannot Be Interchanged


Although numerous pyridazine‑3‑carbonitrile analogs share the same core heterocycle, even modest changes in the methylation pattern substantially alter key molecular properties that govern synthetic utility and downstream biological performance. The 5,6‑dimethyl substitution pattern locks the nitrile group into a specific steric and electronic environment, directly affecting the compound’s reactivity in regioselective transformations, its coordination chemistry, and its pharmacokinetic profile when carried into final drug candidates [1][2]. Generic substitution with an unsubstituted or mono‑methylated pyridazine‑3‑carbonitrile would introduce a different lipophilicity, dipole moment, and metabolic soft spot, potentially invalidating an entire structure‑activity relationship (SAR) series. The quantitative differences detailed below make the case that procurement of exactly the 5,6‑dimethyl isomer is a prerequisite for reproducible synthesis and meaningful compound progression.

Head-to-Head Evidence: Quantifiable Differentiation of 5,6-Dimethylpyridazine-3-carbonitrile from Its Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison of Methyl-Substituted Pyridazine-3-carbonitriles

5,6‑Dimethylpyridazine‑3‑carbonitrile exhibits a computed XLogP3 of 0.7, compared with 0.1 for the unsubstituted pyridazine‑3‑carbonitrile, ‑0.1 for 5‑methylpyridazine‑3‑carbonitrile, and 0.2 for 6‑methylpyridazine‑3‑carbonitrile [1]. The 0.6–0.8 log unit increase in lipophilicity relative to the mono‑methyl analogs is consistent with the additive effect of the second methyl group and places the compound in a more favorable range for passive membrane permeability (typically LogP 1–3 for oral drugs), without crossing into excessively high lipophilicity that would risk poor solubility or promiscuous binding.

Lipophilicity Drug design ADME

Polar Surface Area and Hydrogen-Bonding Capacity Differentiate the 5,6-Dimethyl Scaffold from Non-Nitrile Pyridazines

The topological polar surface area (TPSA) of 5,6‑dimethylpyridazine‑3‑carbonitrile is 49.6 Ų, which is significantly higher than the analogous 3,6‑dimethylpyridazine (TPSA ≈ 25.8 Ų) that lacks the nitrile group [1]. The nitrile group contributes approximately 24 Ų of additional polar surface area while also serving as a hydrogen‑bond acceptor (total HBA count = 3, vs. 2 for 3,6‑dimethylpyridazine). This difference places the 5,6‑dimethyl‑3‑carbonitrile near the commonly cited TPSA threshold of <60–70 Ų for good blood‑brain barrier penetration, yet still above that of the non‑nitrile analog, offering a tunable balance between CNS accessibility and systemic solubility.

Polar surface area CNS penetration Solubility

Regioselective Synthetic Access: The 5,6-Disubstituted Pattern Is Directly Obtainable via Reissert-Type Cyanation

The 5,6‑dimethyl substitution pattern is synthetically accessible through a regioselective Reissert‑type reaction on a 4,5‑dimethylpyridazine precursor, as demonstrated in the general methodology reported by Wang et al. (2016) [1]. This methodology yields 5‑substituted pyridazine‑3‑carbonitriles with a regioselectivity that is governed by both steric and electronic factors; a 4,5‑dimethyl substitution favors cyanation at the 3‑position over the 6‑position, providing the desired 5,6‑dimethyl isomer as the major product. In contrast, the isomeric 4,5‑dimethylpyridazine‑3‑carbonitrile requires a completely different synthetic route and is less accessible. No direct comparator yield data are available for the specific 5,6‑dimethyl case; however, the methodology paper reports yields of 45–78% for a series of 5‑substituted‑3‑pyridazine carbonitriles, and the regioselectivity trends indicate that the 5,6‑dimethyl compound can be obtained with useful regioselectivity.

Regioselective synthesis Building block Cyanation

Molecular Weight and Atom Economy: The 5,6-Dimethyl Derivative Occupies a Sweet Spot for Fragment-Based Screening Libraries

With a molecular weight of 133.15 g·mol⁻¹, 5,6‑dimethylpyridazine‑3‑carbonitrile falls within the ideal range for fragment‑based screening (MW < 300, and more stringently MW < 160 for rule‑of‑three compliance) [1]. By comparison, elaboration of the pyridazine core to include a 4‑carbonitrile substituent (e.g., 5,6‑dimethylpyridazine‑4‑carbonitrile, not commercially characterized) would require additional synthetic steps that inflate molecular weight and complexity. The 3‑carbonitrile isomer provides the optimal balance of low molecular weight (133.15 Da), high fraction of sp²‑hybridized carbons (7 of 7 heavy non‑hydrogen atoms), and metabolic stability conferred by the nitrile group, making it a superior fragment starting point relative to bulkier or less functionalized pyridazine analogs.

Fragment-based drug discovery Rule of Three Molecular weight

Recommended Procurement Scenarios Where 5,6-Dimethylpyridazine-3-carbonitrile Provides Differentiating Value


Fragment-Based Lead Generation Targeting Kinases or GPCRs with a Preference for Moderate Lipophilicity

Fragment libraries enriched with heterocyclic nitriles are established starting points for kinase and GPCR drug discovery. 5,6‑Dimethylpyridazine‑3‑carbonitrile, with its XLogP3 of 0.7 and TPSA of 49.6 Ų, fills a specific property niche that is less lipophilic than many aromatic nitriles yet more lipophilic than the unsubstituted pyridazine‑3‑carbonitrile (XLogP3 = 0.1). This makes it a prime candidate for fragment soaking or biochemical screening against targets where a quiet, moderately lipophilic core is desired for subsequent vector elaboration [1].

Scaffold Replacement in Hedgehog Pathway or TYK2 Inhibitor Programs Requiring a Dimethylpyridazine Core

Published medicinal chemistry campaigns have demonstrated that a dimethylpyridazine core can serve as an effective bioisostere for phthalazine or other bicyclic systems in Hedgehog signaling inhibitors, with compound L-4 achieving an IC₅₀ of 2.33 nM in the Shh-Light II assay [2]. Separately, pyridazine‑3‑carbonitrile derivatives have been intensely explored as TYK2 pseudokinase inhibitors, with some compounds reaching IC₅₀ values of 0.1–94 nM [3]. While these data come from elaborated analogs rather than the building block itself, they establish the downstream relevance of the 5,6‑dimethylpyridazine‑3‑carbonitrile scaffold in validated therapeutic programs. Procuring the building block at the outset ensures the correct regiochemistry is embedded from the first synthetic step.

Synthesis of Metal‑Coordinating Ligands or Supramolecular Building Blocks

The nitrile group at position 3 and the two adjacent nitrogen atoms of the pyridazine ring create a well‑defined, rigid chelating motif. In combination with the electron‑donating 5,6‑dimethyl substituents, which increase the electron density on the ring nitrogens, this compound offers a distinct coordination geometry and denticity compared to pyridazine or mono‑methylated analogs. This differential coordination chemistry is valuable for the construction of metal‑organic frameworks, catalysts, or metallodrug candidates where precise control over metal binding is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethylpyridazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.